5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde
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Overview
Description
5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a furan ring and an azaspiroheptane moiety. It is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with a suitable azaspiroheptane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Formation of 5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carboxylic acid.
Reduction: Formation of 5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Azaspiro[2.4]heptane-5-carbaldehyde
- 5-Azaspiro[2.4]heptan-7-ylmethanol hydrochloride
- ®-(4-Azaspiro[2.4]heptan-5-yl)methanol
Uniqueness
5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde stands out due to its spirocyclic structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-(5-azaspiro[2.4]heptan-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO2/c13-7-9-1-2-10(14-9)12-6-5-11(8-12)3-4-11/h1-2,7H,3-6,8H2 |
InChI Key |
OFFXBMURRQMXIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCN(C2)C3=CC=C(O3)C=O |
Origin of Product |
United States |
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